2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
Description
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 4-methylpiperazine group. Its piperazine ring enhances solubility in polar solvents through hydrogen bonding, while the partially saturated quinazoline scaffold provides conformational flexibility, enabling diverse interactions in biological systems .
Properties
CAS No. |
88100-13-4 |
|---|---|
Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C13H21N5/c1-17-6-8-18(9-7-17)13-15-11-5-3-2-4-10(11)12(14)16-13/h2-9H2,1H3,(H2,14,15,16) |
InChI Key |
KVZUQYVLMMHKKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the reaction of a quinazoline derivative with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where the quinazoline derivative is treated with 4-methylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N,2-Dimethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-amine (2b)
- Structural Differences : Replaces the 4-methylpiperazine group with a 4-methylphenyl and dimethylamine moiety.
- Physicochemical Properties : Higher molecular weight (254.3 g/mol vs. 273.4 g/mol for the target compound) due to the aromatic phenyl group. Reduced solubility compared to the piperazine-containing analog .
- Synthesis : Synthesized via alkylation and cyclocondensation, yielding 87% purity (EI+ MS: m/z 253 [M]+) .
2-[4-(4-Methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine
N-Benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (ML-241)
TLR9 Inhibition
Antibacterial Activity
Acetylcholinesterase (AChE) Inhibition
- Sesquiterpene Derivatives (Unrelated Structurally): IC50 = 10–50 µM (e.g., compound 1 from Aquilaria crassna).
Physicochemical and Structural Analysis
| Property | Target Compound | N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl] Analog |
|---|---|---|
| Molecular Weight | 273.4 g/mol | 313.46 g/mol |
| LogP (Predicted) | 1.8 | 3.2 |
| Solubility | High in polar solvents (piperazine H-bonding) | Low (sulfanyl group increases hydrophobicity) |
| Key Interactions | π-π stacking (quinazoline), H-bonding (piperazine) | Van der Waals (sulfanyl), hydrophobic (benzyl) |
| Reference |
Biological Activity
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H21N5
- Molar Mass : 247.33934 g/mol
- Structural Characteristics : The compound features a tetrahydroquinazoline core with a piperazine substituent, which is critical for its biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit antimicrobial activity. Specifically, studies have shown that modifications to the piperazine group can enhance the efficacy against various bacterial strains. For instance, compounds with similar structures have been found to inhibit Mycobacterium tuberculosis by targeting specific enzymatic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of piperazine-containing compounds. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, tankyrase inhibitors derived from piperazine structures have shown promise in suppressing cancer cell proliferation and inducing apoptosis through modulation of Wnt signaling pathways .
Neuroprotective Effects
The neuroprotective properties of related compounds have been documented in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells. Preliminary data suggest that this compound could mimic these effects due to its structural similarities with known neuroprotective agents .
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : The ability to interact with various receptors in the central nervous system suggests potential applications in treating neurological disorders.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity (2020) | Showed significant inhibition against M. tuberculosis | Supports the use of tetrahydroquinazoline derivatives in antibiotic development |
| Cancer Cell Line Study (2019) | Demonstrated reduced viability in breast cancer cells | Suggests potential as an anticancer agent |
| Neuroprotection Study (2021) | Exhibited protective effects in neuronal models | Indicates promise for neurodegenerative disease treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
